molecular formula C26H24N4O5S B2692297 N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 443354-03-8

N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B2692297
CAS No.: 443354-03-8
M. Wt: 504.56
InChI Key: QRKSPZMTTYBEGE-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a phenylacetamido group, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced by reacting the quinazoline intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using 2,5-dimethoxyphenylamine and an appropriate leaving group on the quinazoline intermediate.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage by reacting the intermediate with a thiol reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups introduced.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving quinazoline derivatives.

    Chemical Biology: The compound is utilized in chemical biology research to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may have applications in the development of new materials, catalysts, and other industrially relevant products.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of Receptors: The compound may interact with receptors on the cell surface or within cells, modulating their activity and downstream signaling pathways.

    Interference with DNA/RNA: It may bind to DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Phenylacetamido Derivatives: Compounds with a phenylacetamido group, such as penicillin derivatives, which are used as antibiotics.

    Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group, such as certain psychoactive substances.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its combination of structural features, which confer distinct biological activities and chemical properties. Its multifaceted structure allows it to interact with various molecular targets, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5S/c1-34-18-12-13-22(35-2)21(15-18)27-24(32)16-36-26-28-20-11-7-6-10-19(20)25(33)30(26)29-23(31)14-17-8-4-3-5-9-17/h3-13,15H,14,16H2,1-2H3,(H,27,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKSPZMTTYBEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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